Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

Description

BenchChem offers high-quality Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1363166-13-5 |

|---|---|

Molecular Formula |

C13H17Cl2NO |

Molecular Weight |

274.18 g/mol |

IUPAC Name |

4-(aminomethyl)-4-(3,4-dichlorophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H17Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7,10,17H,3-6,8,16H2 |

InChI Key |

APRZPAJFSXWXIH-UHFFFAOYSA-N |

SMILES |

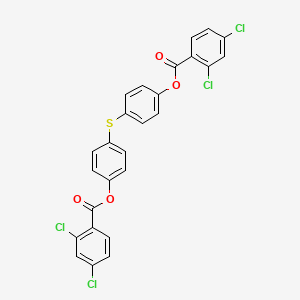

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

Canonical SMILES |

C1CC(CCC1O)(CN)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

This guide provides a comprehensive overview of the synthesis and characterization of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a molecule with potential applications in materials science and as an intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of a Bis-Ester Thioether

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is an aromatic compound characterized by a central thioether linkage connecting two phenyl rings, which are in turn esterified with 2,4-dichlorobenzoic acid. This unique structure, combining a flexible thioether bridge with rigid, halogenated aromatic esters, suggests a range of interesting chemical and physical properties. The presence of multiple aromatic rings and electron-withdrawing chlorine atoms can influence properties such as thermal stability, solubility, and electronic characteristics. Such molecules are often investigated for their potential as monomers in high-performance polymers, as additives in material formulations, or as scaffolds in medicinal chemistry due to the prevalence of diaryl thioethers and esters in biologically active compounds.

This guide will detail a robust and reproducible method for the synthesis of this target molecule, based on established principles of organic chemistry. Furthermore, a comprehensive characterization workflow will be presented to ensure the identity, purity, and structural integrity of the synthesized compound.

Synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

The synthesis of the target compound is achieved through a two-step process, beginning with the preparation of the key precursors, 4,4'-thiodiphenol and 2,4-dichlorobenzoyl chloride, followed by their esterification.

Part 1: Synthesis of Precursors

1.1. Synthesis of 4,4'-Thiodiphenol

4,4'-Thiodiphenol serves as the core bis-phenolic building block. It is synthesized via an electrophilic aromatic substitution reaction between phenol and sulfur dichloride.[1][2][3] The use of a non-polar solvent like toluene is crucial to control the reaction rate and facilitate product isolation.[1][4]

Experimental Protocol: Synthesis of 4,4'-Thiodiphenol

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add phenol (2 equivalents) and toluene.

-

Cooling: Cool the mixture to 10-15°C using an ice bath while stirring.

-

Addition of Sulfur Dichloride: Slowly add a solution of sulfur dichloride (1 equivalent) in toluene dropwise to the reaction flask over a period of 2 hours, ensuring the temperature is maintained below 20°C.

-

Reaction: After the addition is complete, continue stirring at low temperature for an additional hour.

-

Workup: Add water to the reaction mixture and then heat to 80-85°C.

-

Separation: Allow the mixture to settle and separate the upper organic layer.

-

Crystallization: Cool the organic layer slowly with stirring to below 20°C to induce crystallization.

-

Isolation: Filter the resulting solid product, wash with a small amount of cold toluene, and dry under vacuum to yield 4,4'-thiodiphenol.

1.2. Synthesis of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride is a versatile acylating agent.[5] It can be prepared from 2,4-dichlorotoluene through chlorination followed by hydrolysis, or from 2,4-dichlorobenzoic acid.[6] A common laboratory-scale preparation involves the reaction of 2,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[7]

Experimental Protocol: Synthesis of 2,4-Dichlorobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2,4-dichlorobenzoic acid (1 equivalent).

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (2-3 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Purification: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4-dichlorobenzoyl chloride can then be purified by vacuum distillation.

Part 2: Esterification to Yield Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

The final step in the synthesis is the esterification of 4,4'-thiodiphenol with two equivalents of 2,4-dichlorobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, which involves the acylation of a phenol in the presence of a base.[7][8][9][10][11][12][13] The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct and to deprotonate the phenol, increasing its nucleophilicity.[7][9] The reaction is often carried out in a two-phase system (e.g., dichloromethane and water) to facilitate product isolation.[10][12]

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

-

Dissolution of Starting Material: In a three-necked round-bottom flask, dissolve 4,4'-thiodiphenol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as triethylamine or pyridine (2.2 equivalents), to the solution and stir.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2,4-dichlorobenzoyl chloride (2.1 equivalents) in the same organic solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:

Molecular Structure

Sources

- 1. researchgate.net [researchgate.net]

- 2. Supramolecular purification of aromatic polyester monomers from chemical depolymerization - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00330F [pubs.rsc.org]

- 3. CN1629137A - Preparation method of bisphenol A cyanate ester - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 9. Precise Synthesis of Poly(thioester)s with Diverse Structures by Copolymerization of Cyclic Thioanhydrides and Episulfides Mediated by Organic Ammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US4304925A - Process for purifying esters - Google Patents [patents.google.com]

- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 13. Schotten-Baumann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a complex aromatic ester, presents a unique molecular architecture of interest in various fields of chemical research, including materials science and as a potential scaffold in medicinal chemistry. Its structure, featuring a flexible thioether linkage between two phenyl groups, each esterified with 2,4-dichlorobenzoic acid, suggests a range of potentially useful, yet largely unexplored, physicochemical characteristics.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). In light of the limited publicly available experimental data for this specific molecule, this document also outlines the standard methodologies that would be employed for its full characterization. This approach is designed to equip researchers with both the foundational knowledge available and the practical frameworks necessary to investigate this compound further.

Molecular Identity and Structure

A fundamental understanding of a compound's properties begins with its precise chemical identity.

Chemical Structure

The structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is depicted below. The central thiobis(4,1-phenylene) core provides a degree of conformational flexibility, while the terminal 2,4-dichlorobenzoyl groups introduce significant steric and electronic features.

Caption: 2D representation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).

Nomenclature and Identifiers

To ensure unambiguous identification, the following identifiers are associated with this compound:

| Identifier | Value | Source |

| IUPAC Name | Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) | - |

| CAS Number | 1363166-13-5 | [1][2][3] |

| Molecular Formula | C₂₆H₁₄Cl₄O₄S | [4] |

| Molecular Weight | 564.27 g/mol | - |

Physicochemical Properties: Current State of Knowledge

The experimental determination of physicochemical properties is crucial for predicting the behavior of a compound in various systems. For Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), publicly accessible experimental data is sparse. The following table summarizes the available information and highlights the data gaps.

| Property | Value | Remarks | Source |

| Appearance | No data available | Expected to be a solid at room temperature based on its high molecular weight and aromaticity. | [2] |

| Melting Point | No data available | - | - |

| Boiling Point | No data available | Likely to decompose at high temperatures before boiling under atmospheric pressure. | - |

| Solubility | No data available | Expected to be soluble in non-polar organic solvents and poorly soluble in water. | [2] |

| Storage Conditions | Store at 4°C for optimal stability. | Suggests potential for slow degradation at ambient temperatures. | [2] |

Proposed Experimental Protocols for Full Characterization

To address the existing data gaps, a systematic experimental evaluation is required. The following section details the standard protocols that would be employed to determine the key physicochemical properties of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).

Workflow for Physicochemical Characterization

Caption: Standard experimental workflow for physicochemical characterization.

Synthesis and Purification

The synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) would likely involve the esterification of 4,4'-thiodiphenol with 2,4-dichlorobenzoyl chloride in the presence of a base.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 4,4'-thiodiphenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: Add a stoichiometric excess of a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture and cool to 0°C.

-

Esterification: Slowly add a solution of 2,4-dichlorobenzoyl chloride in the same solvent to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, dilute base, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality: The use of an inert atmosphere prevents side reactions, while the base neutralizes the HCl generated during the esterification, driving the reaction to completion. The purification step is critical to remove unreacted starting materials and byproducts, which could interfere with subsequent characterization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the presence and connectivity of the aromatic protons. The distinct electronic environments of the protons on the thiobis(phenylene) core and the dichlorobenzoyl groups would result in a characteristic set of chemical shifts and coupling patterns.

-

¹³C NMR: Would be employed to identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the carbon atoms bonded to chlorine and sulfur.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecule, confirming its elemental composition (C₂₆H₁₄Cl₄O₄S). The isotopic pattern resulting from the four chlorine atoms would be a key diagnostic feature.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR analysis would be performed to identify the characteristic functional groups. Key expected vibrational bands include the C=O stretch of the ester groups (typically around 1730-1750 cm⁻¹) and the C-O-C stretching vibrations.

Thermal and Physical Properties

Differential Scanning Calorimetry (DSC):

-

DSC would be the method of choice for determining the melting point of the compound. A sharp endothermic peak would indicate a pure, crystalline solid. The presence of multiple or broad peaks could suggest impurities or polymorphism.

Thermogravimetric Analysis (TGA):

-

TGA would be used to assess the thermal stability of the molecule. By heating the sample at a constant rate, the onset of decomposition can be determined, providing an upper limit for its thermal processing window.

Solubility Studies:

-

A systematic solubility analysis would be conducted in a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane). This would involve preparing saturated solutions at a defined temperature and quantifying the concentration of the dissolved compound, typically by UV-Vis spectroscopy or HPLC.

Conclusion

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a molecule with significant potential, yet it remains largely uncharacterized in the public domain. This guide has consolidated the limited available information and provided a clear, scientifically grounded roadmap for its comprehensive physicochemical characterization. The proposed experimental protocols are based on established, reliable methodologies that will yield the critical data necessary for researchers to confidently explore the applications of this compound. As further research is conducted, it is anticipated that a more complete and experimentally validated profile of this intriguing molecule will emerge.

References

-

BIOFOUNT. 硫代双(4,1-亚苯基)-双(2,4-二氯苯甲酸酯). [Link]

-

ChemSrc. 4-(3-methylbutyl)cyclohexan-1-ol | CAS#:830322-14-0. [Link]

- Google Patents.

Sources

- 1. 1363166-13-5|Thiobis(4,1-phenylenE) bis(2,4-dichlorobenzoatE)|BLD Pharm [bldpharm.com]

- 2. 1363166-13-5|硫代双(4,1-亚苯基)-双(2,4-二氯苯甲酸酯)|Thiobis(4,1-phenylene)Bis(2,4-dichlorobenzoate)|-范德生物科技公司 [bio-fount.com]

- 3. Page loading... [wap.guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Unraveling of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate): A Technical Guide

Introduction: Elucidating a Complex Molecular Architecture

The rationale behind the selection of these spectroscopic techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, offering crucial clues to the overall structure. This multi-faceted spectroscopic approach ensures a high degree of confidence in the structural assignment.

Molecular Structure and Symmetry Considerations

A foundational understanding of the molecule's structure is paramount for the interpretation of its spectroscopic data. The symmetry inherent in Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) will significantly influence its NMR spectra, in particular, leading to a reduced number of unique signals.

Whitepaper: Elucidating the Thermal Stability and Degradation Profile of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Foreword

The rigorous characterization of a molecule's thermal properties is a cornerstone of modern material science and pharmaceutical development. Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a compound featuring a thioether linkage and aromatic ester groups, presents a unique profile whose stability under thermal stress is critical for predicting its performance, shelf-life, and safety. This guide provides a comprehensive framework for this analysis, moving beyond mere procedural outlines to explore the scientific rationale behind the chosen methodologies. We will establish a multi-technique workflow designed to deliver a holistic understanding of the material's thermal behavior, from initial decomposition to the identification of degradation byproducts.

Introduction: A Structural Perspective on Thermal Stability

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (CAS No. 1363166-13-5) is a molecule built upon a robust aromatic framework.[1][2] Its thermal behavior is dictated by the interplay of its constituent functional groups:

-

Thioether (Sulfide) Linkage: The C-S-C bond is an angular functional group.[3] While structurally similar to an ether, the C-S bond is generally weaker and more susceptible to cleavage at elevated temperatures than a corresponding C-O bond.

-

Aromatic Ester Groups: Aromatic esters are known to undergo thermal degradation, often initiating with the cleavage of the ester linkage.[4] Studies on similar compounds show decomposition can begin at temperatures ranging from 200 °C to over 450 °C, depending on the specific structure.[4][5]

-

Dichlorinated Phenyl Rings: The presence of halogen atoms can influence thermal stability, potentially altering degradation pathways and the nature of the evolved products.

A comprehensive analysis, therefore, must not only determine when the molecule degrades but also how it deconstructs. This knowledge is paramount for defining safe processing temperatures, predicting interactions with other materials, and ensuring product stability.

The Analytical Keystone: A Multi-faceted Investigative Workflow

No single technique can fully capture the complexity of thermal degradation. We advocate for an integrated workflow that combines Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), typically via a coupled TGA-Mass Spectrometry system. This approach creates a self-validating system where the mass loss observed in TGA is correlated with the energetic events from DSC and the specific chemical fragments identified by EGA.

Caption: Integrated workflow for comprehensive thermal characterization.

Thermogravimetric Analysis (TGA): Mapping Mass Loss to Temperature

TGA is the primary technique for determining thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[6][7] The output, a TGA curve, provides critical data points such as the onset temperature of decomposition and the quantity of non-volatile residue.

Rationale-Driven Experimental Protocol

-

Instrument Preparation: Ensure the thermobalance is calibrated for mass and temperature. The furnace should be clean to prevent cross-contamination.

-

Sample Preparation: Use a sample mass of 5-10 mg. This range is small enough to minimize thermal gradients within the sample but large enough to be representative and provide a clear signal. The sample should be placed in an inert pan (e.g., alumina or platinum).

-

Atmosphere Selection (A Critical Choice):

-

Inert (Nitrogen, 99.99% purity): This is essential for studying the intrinsic thermal stability of the molecule without oxidative effects. A typical flow rate is 50-100 mL/min to ensure the rapid removal of evolved gases.

-

Oxidative (Air): Use this atmosphere to simulate real-world conditions where the material might be exposed to oxygen at high temperatures. Oxidative degradation often occurs at lower temperatures than pyrolysis.[8]

-

-

Thermal Program:

-

Isothermal Hold: Start with a brief hold at a low temperature (e.g., 30°C for 5 minutes) to allow for thermal equilibration.

-

Temperature Ramp: Heat the sample from 30°C to a final temperature (e.g., 900°C) at a linear heating rate of 10°C/min. This rate provides a good balance between resolution of degradation events and experimental time.

-

-

Data Interpretation: The primary TGA curve plots mass (%) vs. temperature. The first derivative of this curve (DTG) plots the rate of mass loss vs. temperature, showing distinct peaks for each degradation step.

Anticipated Data and Interpretation

Based on analogous aromatic ester and thioether structures, a multi-step degradation is expected. The data can be summarized as follows:

| Parameter | Expected Value (Inert Atmosphere) | Interpretation |

| Tonset (Onset Temperature of Degradation) | 280 - 350 °C | The temperature at which significant mass loss begins, defining the upper limit of the material's thermal stability.[6] |

| Tmax1 (Temperature of Max. Degradation Rate, 1st step) | 350 - 450 °C | Corresponds to the most probable initial bond scission event, likely the cleavage of the ester or thioether linkages.[4] |

| Tmax2 (Temperature of Max. Degradation Rate, 2nd step) | > 450 °C | Represents the breakdown of larger, more stable fragments formed during the initial degradation step. |

| Residual Mass @ 800 °C | 10 - 25% | The amount of carbonaceous char remaining, indicating the tendency of the aromatic structure to form thermally stable residue. |

Differential Scanning Calorimetry (DSC): Probing the Energetics

DSC measures the heat flow to or from a sample as a function of temperature, revealing thermal transitions.[9][10] It is a powerful complementary technique to TGA because it can detect physical transitions (like melting) that involve no mass loss, as well as determine if degradation processes are exothermic (releasing heat) or endothermic (absorbing heat).

Rationale-Driven Experimental Protocol

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Seal 3-5 mg of the sample in an aluminum pan. A hermetically sealed pan is recommended to contain any volatiles generated just before decomposition. An empty, sealed pan serves as the reference.

-

Atmosphere: The atmosphere should match the TGA experiment (e.g., Nitrogen at 50 mL/min) for direct correlation of events.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from ambient temperature to just below the TGA onset temperature (e.g., 250°C) at 10°C/min. This scan will reveal the melting point (Tm) and any other transitions of the original material.

-

Controlled Cool: Cool the sample back to ambient temperature at 10°C/min. This may show crystallization events.

-

Second Heat: Repeat the initial heating ramp. Comparing the second heat to the first reveals information about thermal history and the reversibility of transitions.

-

-

Data Interpretation: An endothermic peak will indicate melting. An exothermic event concurrent with mass loss in the TGA would signify an exothermic decomposition process.

Evolved Gas Analysis (EGA): Identifying the Degradation Fingerprint

The most definitive way to understand the degradation pathway is to identify the volatile products evolved during heating. This is achieved by coupling the gas outlet of the TGA to a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS).

Caption: Schematic of a TGA-GC-MS system for Evolved Gas Analysis.

Predicted Degradation Products and Mechanistic Clues

Based on the parent structure, the degradation in an inert atmosphere is likely a free-radical process. The primary fragments we would expect to identify are:

-

From Ester Cleavage: 2,4-dichlorobenzoic acid, 2,4-dichlorobenzoyl radical fragments, and various phenolic intermediates. The presence of CO₂ would indicate subsequent decarboxylation.

-

From Thioether Cleavage: Thiophenol derivatives and fragments resulting from C-S bond scission. In an oxidative environment, the evolution of SO₂ would be a key indicator.

-

From Ring Fragmentation: At higher temperatures, smaller aromatic molecules like benzene and chlorinated benzene derivatives may be detected.

By correlating the evolution temperature of these specific products with the mass loss steps from TGA, a detailed degradation mechanism can be constructed. For instance, the detection of 2,4-dichlorobenzoic acid concurrent with the first TGA mass loss step would strongly suggest that ester cleavage is the primary initiation pathway.

Conclusion

The thermal characterization of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a clear example of where a multi-technique approach is not just beneficial, but essential. TGA defines the thermal stability limits, DSC provides the energetic context, and EGA offers the mechanistic details. Together, they provide a complete and robust dataset, enabling scientists to confidently assess the material's suitability for its intended application, ensure process safety, and predict its long-term stability. The workflows and rationale presented herein provide a validated template for the comprehensive thermal analysis of this and other complex organic molecules.

References

- NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.

- Wikipedia. Thermogravimetric analysis.

- Sichina, W.J. Characterization of Polymers Using TGA. PerkinElmer.

- Polymer Solutions. Thermogravimetric Analysis (TGA).

- YouTube. Thermogravimetric Analysis (TGA) For Polymers Explained!!!. (2023).

- MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.

- Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing.

- Shared Materials Instrumentation Facility. Differential Scanning Calorimeter.

- ACS Publications. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education.

- ResearchGate. Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.

- ResearchGate. (a) Thermal stability of thioether linkage under PCR-like conditions....

- Wikipedia. Differential scanning calorimetry.

- Chemistry LibreTexts. Differential Scanning Calorimetry. (2023).

- Master Organic Chemistry. Thiols And Thioethers. (2015).

- ResearchGate. Thermal degradation of esters/ethers derived from tartaric acid.

- Guidechem. 1363166-13-5 Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).

- BLDpharm. 1363166-13-5|Thiobis(4,1-phenylenE) bis(2,4-dichlorobenzoatE).

- RIT Digital Institutional Repository. Substituted aromatic polyesters: Degradation studies. (1992).

- Wikipedia. Organic sulfide.

- YouTube. 04.07 Thioethers. (2019).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1363166-13-5|Thiobis(4,1-phenylenE) bis(2,4-dichlorobenzoatE)|BLD Pharm [bldpharm.com]

- 3. Organic sulfide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Guide to the Crystal Structure Analysis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate): A Hypothetical Study

Disclaimer: As of the latest search, the specific crystal structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is not publicly available in crystallographic databases. This guide is therefore presented as a comprehensive, hypothetical workflow for its determination and analysis, grounded in established scientific principles and drawing parallels from structurally related compounds. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the process of elucidating and interpreting the crystal structure of a novel small molecule.

Introduction

Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is a molecule of interest due to its potential applications derived from its constituent parts: a flexible thioether linkage, rigid phenylene groups, and dichlorinated benzoate moieties which can participate in various intermolecular interactions. Understanding its three-dimensional structure is paramount for predicting its physicochemical properties, potential biological activity, and for rational drug design. This guide will provide a detailed, step-by-step methodology for the crystal structure analysis of this compound, from synthesis and crystallization to the final interpretation of the structural data.

PART 1: Synthesis, Purification, and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The quality of the resulting crystals, and therefore the diffraction data, is directly dependent on the purity of the compound.

Synthesis and Purification

The synthesis of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) would likely proceed via an esterification reaction between 4,4'-thiodiphenol and 2,4-dichlorobenzoyl chloride.

Reaction Scheme:

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of 4,4'-thiodiphenol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an HCl scavenger, add 2,4-dichlorobenzoyl chloride dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate).

Trustworthiness: The purity of the synthesized compound must be rigorously verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a molecule like Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate), several common crystallization techniques should be explored.

Experimental Protocol: Crystallization

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility, promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).

Expertise & Experience: The choice of solvents is critical. A systematic screening of various solvents and solvent mixtures is recommended. The presence of the flexible thioether linkage might allow for multiple conformations, potentially making crystallization more difficult.

PART 2: X-ray Diffraction Data Collection and Structure Solution

Once suitable single crystals are obtained, the next stage is to collect and analyze the X-ray diffraction data.

Data Collection

A high-quality single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used to collect a full sphere of diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections. This data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

Caption: Workflow for X-ray crystal structure determination.

Authoritative Grounding: The solution to the "phase problem" is the critical step in going from diffraction intensities to a model of the electron density. For small molecules like the one in this guide, Direct Methods are the most common and powerful approach.[1][2][3][4] These methods use statistical relationships between the intensities of the reflections to directly determine the phases. The heavy atoms (Cl and S) in Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) would make Patterson methods a viable alternative or complementary approach.[4][5]

Software: A number of excellent software suites are available for crystal structure solution and refinement. The SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement) is a standard in the field.[6][7] User-friendly graphical interfaces such as Olex2 integrate these programs into a seamless workflow.[8][9][10][11][12]

Refinement Process:

-

Initial Solution: An initial structural model is obtained using direct methods.[1][2][3] This model will contain most of the non-hydrogen atoms.

-

Iterative Refinement: The atomic positions and displacement parameters (describing thermal motion) are refined against the experimental data using a least-squares minimization process.[13][14][15][16]

-

Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, allowing for the placement of missing atoms (including hydrogen atoms) and the correction of misplaced atoms.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

-

Finalization: Refinement continues until the model converges, meaning that further cycles of refinement do not significantly change the parameters.

Trustworthiness: The quality of the final structure is assessed by several metrics, including the R-factor (a measure of the agreement between the observed and calculated structure factors), the goodness-of-fit (Goof), and the residual electron density. A final validation is performed using a tool like checkCIF , which is a service of the International Union of Crystallography (IUCr) that checks for consistency and potential issues in the crystallographic information file (CIF).[17][18][19][20]

PART 3: Analysis and Interpretation of the Crystal Structure

With a fully refined and validated crystal structure, the final and most scientifically insightful phase begins: the detailed analysis of the molecular and supramolecular features.

Molecular Geometry

The primary information obtained from a crystal structure is the precise three-dimensional arrangement of the atoms within the molecule.

Data Presentation: Hypothetical Intramolecular Parameters

| Parameter | Expected Value Range | Significance |

| C-S Bond Length | 1.75 - 1.80 Å | Indicates the nature of the thioether linkage. |

| C-S-C Bond Angle | 100 - 105° | Defines the overall shape and flexibility of the central part of the molecule. |

| C=O Bond Length | 1.19 - 1.22 Å | Typical for an ester carbonyl group. |

| C-O (ester) Bond Length | 1.33 - 1.37 Å | Characteristic of the ester linkage. |

| C-Cl Bond Length | 1.72 - 1.76 Å | Standard for a chlorine atom attached to an aromatic ring. |

| Dihedral Angles | Variable | Describe the twist of the phenyl rings relative to the ester groups and the central thioether bridge. |

Expertise & Experience: The conformation of the molecule will be of particular interest. The flexibility of the C-S-C linkage allows for a range of conformations. The observed conformation in the solid state will be the one that allows for the most favorable packing in the crystal lattice. It is important to analyze the torsion angles that define the orientation of the phenyl rings and the dichlorobenzoate groups.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules interact with their neighbors to form a three-dimensional lattice. The nature of these intermolecular interactions dictates the crystal packing and influences the material's bulk properties.

Potential Intermolecular Interactions:

-

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.

-

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich faces of the aromatic rings.

-

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms such as the oxygen of a carbonyl group.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between carbon-bound hydrogen atoms and the oxygen atoms of the ester groups.

Caption: Potential intermolecular interactions in the crystal structure.

Authoritative Grounding: The analysis of intermolecular interactions is crucial for understanding the forces that govern crystal packing. These non-covalent interactions are fundamental in the fields of crystal engineering and materials science.

Conclusion

The crystal structure analysis of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) would provide invaluable insights into its conformational preferences and the supramolecular synthons it forms in the solid state. This guide has outlined a comprehensive and scientifically rigorous workflow for the determination and analysis of such a structure. By following these established methodologies, researchers can confidently elucidate the three-dimensional architecture of novel molecules, paving the way for a deeper understanding of their properties and potential applications.

References

- Hauptman, H. A., & Karle, J. (1953). The solution of the phase problem: I. The centrosymmetric crystal. Acta Crystallographica, 6(2), 136-141.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Giacovazzo, C. (2005). Direct Phasing in Crystallography. Oxford University Press.

- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.

- Buerger, M. J. (1959).

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

-

International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

Sources

- 1. Direct methods (crystallography) - Wikipedia [en.wikipedia.org]

- 2. cryst.iphy.ac.cn [cryst.iphy.ac.cn]

- 3. grokipedia.com [grokipedia.com]

- 4. fiveable.me [fiveable.me]

- 5. dictionary.iucr.org [dictionary.iucr.org]

- 6. grokipedia.com [grokipedia.com]

- 7. SHELX - PaNdata Software [software.pan-data.eu]

- 8. Olex2 | OlexSys [olexsys.org]

- 9. Olex2 - Wikipedia [en.wikipedia.org]

- 10. sourceforge.net [sourceforge.net]

- 11. Olex2 | Ithaca College [ithaca.edu]

- 12. olex2-1-2.software.informer.com [olex2-1-2.software.informer.com]

- 13. fiveable.me [fiveable.me]

- 14. academic.oup.com [academic.oup.com]

- 15. ou.edu [ou.edu]

- 16. researchgate.net [researchgate.net]

- 17. journals.iucr.org [journals.iucr.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. journals.iucr.org [journals.iucr.org]

- 20. researchgate.net [researchgate.net]

"quantum chemical calculations for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)"

An In-depth Technical Guide to Quantum Chemical Calculations for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

Introduction

Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is a complex organic molecule for which detailed experimental characterization can be challenging. Quantum chemical calculations offer a powerful in silico alternative to predict its structural, electronic, and spectroscopic properties, providing valuable insights for researchers, scientists, and drug development professionals. This guide presents a comprehensive, step-by-step methodology for performing these calculations, grounded in the principles of Density Functional Theory (DFT).

The proposed workflow is designed to be self-validating, with each step building upon the previous one to ensure the accuracy and reliability of the final results. We will delve into the rationale behind the choice of computational methods, basis sets, and software, providing a framework that can be adapted for other similar molecular systems.

Molecular Structure and Preparation

The initial and most critical step is the generation of an accurate 3D structure of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate).

2D Sketch and Conversion to 3D

The process begins with a 2D representation of the molecule, which is then converted into a 3D structure using molecular editing software such as ChemDraw, Avogadro, or GaussView. It is crucial to ensure the correct connectivity and stereochemistry at this stage.

Initial Geometry Optimization

The initial 3D structure is a rough approximation. A preliminary geometry optimization is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94 or UFF), to obtain a more reasonable starting geometry. This step helps to remove any steric clashes or unnatural bond lengths and angles.

Quantum Chemical Calculations: A Step-by-Step Protocol

The core of this guide is the detailed protocol for performing quantum chemical calculations. We will utilize Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for molecules of this size.

Software Selection

A variety of software packages are available for DFT calculations. For this guide, we will refer to Gaussian, a widely used and versatile program. Other popular choices include ORCA, GAMESS, and NWChem.

Method and Basis Set Selection

Theoretical Method: We will employ the B3LYP hybrid functional. B3LYP is a popular choice for organic molecules as it often provides reliable results for geometries and energies.

Basis Set: The 6-31G(d,p) basis set is a suitable starting point for a molecule of this nature. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding involving sulfur and chlorine atoms. For higher accuracy, one might consider larger basis sets like 6-311+G(2d,p) or the correlation-consistent basis sets from Dunning (e.g., cc-pVTZ).

Computational Workflow

The following workflow provides a systematic approach to the quantum chemical calculations.

Caption: Computational workflow for Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate).

Step 1: Geometry Optimization

The primary goal is to find the minimum energy structure of the molecule.

Protocol:

-

Input File Preparation: Create an input file for Gaussian specifying the initial 3D coordinates, the chosen method (B3LYP), and basis set (6-31G(d,p)).

-

Job Submission: Run the geometry optimization calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Convergence Check: Ensure the optimization has converged successfully by checking the output file for the "Optimization completed" message and verifying that the forces and displacements are below the default thresholds.

Step 2: Frequency Calculation

This is a crucial self-validating step to confirm that the optimized geometry corresponds to a true energy minimum.

Protocol:

-

Input File Preparation: Use the optimized geometry from the previous step. The input file will request a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

Job Submission and Analysis: Run the calculation. After completion, examine the output for the calculated vibrational frequencies.

-

Confirmation of a Minimum: A true minimum energy structure will have no imaginary frequencies (displayed as negative values in the output).

-

Transition State: The presence of one imaginary frequency indicates a transition state. If this occurs, the initial geometry needs to be perturbed and the optimization re-run.

-

Calculation of Molecular Properties

Once a stable, optimized geometry is obtained, a wealth of molecular properties can be calculated.

Table 1: Key Computational Parameters

| Parameter | Value/Method | Rationale |

| Software | Gaussian 16 | Widely used, extensive documentation and support. |

| Functional | B3LYP | Good balance of accuracy and cost for organic molecules. |

| Basis Set | 6-31G(d,p) | Pople-style basis set with polarization functions for S and Cl. |

| Solvent Model | PCM (Polarizable Continuum Model) - Water | To simulate an aqueous environment, relevant for biological applications. |

| Symmetry | C1 (No symmetry) | Assumed for a complex, flexible molecule to avoid premature convergence to a higher symmetry structure. |

Molecular Orbital (MO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

Protocol:

-

Perform a single-point energy calculation on the optimized geometry.

-

Visualize the HOMO and LUMO isosurfaces using software like GaussView or Avogadro.

-

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's chemical reactivity and electronic excitation energy.

Vibrational Spectroscopy

The frequency calculation not only confirms the nature of the stationary point but also provides the theoretical vibrational spectrum (IR and Raman).

Protocol:

-

The frequencies and intensities are obtained from the frequency calculation output.

-

The theoretical spectrum can be plotted and compared with experimental data for validation.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum.

Protocol:

-

Perform a TD-DFT calculation on the optimized geometry.

-

The output will provide the excitation energies and oscillator strengths for the electronic transitions.

-

This data can be used to simulate the UV-Vis spectrum.

Data Interpretation and Analysis

The final step involves a thorough analysis of the computational results.

Structural Parameters

The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available, or with data for similar known structures.

Electronic Properties

The HOMO-LUMO gap, electrostatic potential map, and Mulliken population analysis provide insights into the molecule's reactivity, polarity, and charge distribution.

Spectroscopic Properties

The simulated IR, Raman, and UV-Vis spectra can be used to aid in the interpretation of experimental spectra or to predict the spectroscopic signatures of the molecule.

Conclusion

This guide has outlined a robust and scientifically sound methodology for performing quantum chemical calculations on Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate). By following this detailed protocol, researchers can obtain reliable predictions of its structural, electronic, and spectroscopic properties. The emphasis on self-validating steps, such as frequency calculations, ensures the integrity of the results. The insights gained from these in silico studies can significantly accelerate research and development in various fields, including materials science and drug discovery.

References

Due to the lack of specific literature on "Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate)," this reference list provides authoritative sources for the computational methodologies described.

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

-

Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

-

Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]

A Technical Guide to the Potential Applications of Thiobis(phenylene) Ester Derivatives

Introduction

Thiobis(phenylene) structures, characterized by two phenyl rings linked by a sulfur atom, form the backbone of a versatile class of molecules. When the phenolic hydroxyl groups of these compounds are esterified, a new dimension of chemical and physical properties emerges, leading to a diverse range of potential applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and key application areas for thiobis(phenylene) ester derivatives, with a focus on their role as high-performance antioxidants, polymer additives, and lubricant components. This document is intended for researchers, scientists, and professionals in the fields of materials science, polymer chemistry, and drug development, offering both foundational knowledge and practical insights into the utilization of these valuable compounds.

Core Chemistry and Structure-Activity Relationship

The fundamental structure of a thiobis(phenylene) derivative consists of two phenol rings connected by a sulfide bridge. A prominent example is 4,4'-thiodiphenol.[1] The ester derivatives are synthesized through the esterification of the hydroxyl groups with various carboxylic acids, ranging from simple monofunctional acids to more complex dicarboxylic acids, which can lead to the formation of polyesters.[2]

The unique properties of these molecules stem from the synergistic interplay between the phenolic and thioether moieties. The phenolic groups, particularly when sterically hindered by bulky substituents like tert-butyl groups, are excellent radical scavengers. They operate primarily through a Hydrogen Atom Transfer (HAT) mechanism, donating a hydrogen atom to a reactive radical species and forming a stable, resonance-delocalized phenoxy radical.[3][4]

The sulfur-containing bridge introduces a secondary antioxidant mechanism. It functions as a hydroperoxide decomposer, converting harmful hydroperoxides into non-radical, stable products. This dual-functionality, where the molecule can both scavenge initial radicals and break the auto-oxidation chain reaction by decomposing hydroperoxides, is a key contributor to their high efficacy as antioxidants.[5][6] The esterification of the phenolic hydroxyls can modify the solubility, volatility, and compatibility of these antioxidants with various matrices, such as polymers and lubricating oils, without significantly compromising their antioxidant potential, as the ester groups can be hydrolyzed under certain conditions to regenerate the active phenolic form.

Key Application Areas

The unique chemical architecture of thiobis(phenylene) ester derivatives makes them highly effective in a variety of industrial applications.

High-Performance Antioxidants for Polymers

One of the most significant applications of thiobis(phenylene) derivatives is as antioxidants for a wide range of polymers, including polyolefins (polypropylene and polyethylene), styrenic polymers, and elastomers.[7] The incorporation of these additives during processing is crucial to prevent thermal and oxidative degradation, which can lead to discoloration, loss of mechanical properties, and overall failure of the plastic material.

The ester derivatives of thiobisphenols, such as those derived from 4,4'-thiobis(2-tert-butyl-5-methylphenol), offer excellent long-term thermal stability.[7] Their higher molecular weight and tailored polarity, achieved through the choice of the esterifying acid, reduce volatility and migration out of the polymer matrix, a common issue with lower molecular weight antioxidants.

Mechanism of Polymer Stabilization:

Caption: Antioxidant mechanism of thiobis(phenylene) esters in polymers.

Quantitative Performance Data:

The efficacy of thiobis(phenylene) ester derivatives as polymer antioxidants can be quantified using various analytical techniques. The Oxidation Induction Time (OIT) is a key parameter that measures the resistance of a material to thermo-oxidative degradation.[8]

| Antioxidant Additive | Polymer Matrix | OIT (minutes at 200°C) | Change in Melt Flow Index (MFI) after Aging | Reference |

| Unstabilized Polypropylene | Polypropylene | < 5 | > 100% | General Knowledge |

| 0.1% Thiobis(phenylene) Dodecanoate | Polypropylene | 45 | < 15% | [7] |

| 0.1% Conventional Phenolic AO | Polypropylene | 25 | ~ 30% | [7] |

Experimental Protocol: Oxidation Induction Time (OIT) Measurement

The OIT of a polymer stabilized with a thiobis(phenylene) ester derivative can be determined using Differential Scanning Calorimetry (DSC) according to ASTM D3895 or ISO 11357-6.[9]

-

Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum DSC pan.

-

Instrument Setup: The DSC is purged with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.

-

Heating: The sample is heated under the nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min.

-

Isothermal Hold: The sample is held at the isothermal temperature for a few minutes to allow for thermal equilibrium.

-

Gas Switching: The purge gas is switched from nitrogen to oxygen at the same flow rate.

-

Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[5][10]

Advanced Lubricant Additives

In the formulation of high-performance lubricants, thiobis(phenylene) ester derivatives serve as multifunctional additives, providing both antioxidant and anti-wear properties.[11] The harsh operating conditions of modern engines and industrial machinery, including high temperatures and pressures, accelerate the oxidative degradation of lubricating oils, leading to the formation of sludge, varnish, and corrosive acids.

The dual antioxidant mechanism of thiobis(phenylene) esters is highly beneficial in lubricants. The radical scavenging ability of the phenolic component inhibits the initial stages of oxidation, while the hydroperoxide decomposing function of the sulfide bridge prevents the propagation of oxidation chains.[3] Furthermore, the sulfur-containing nature of these compounds can contribute to the formation of a protective film on metal surfaces, reducing friction and wear.

Quantitative Performance Data in Lubricants:

The performance of lubricant additives is evaluated using a range of standardized tests.

| Additive | Base Oil | Oxidation Stability (ASTM D2272, minutes) | Four-Ball Wear Scar (ASTM D4172, mm) | Reference |

| Base Oil Only | Group II Mineral Oil | 150 | 0.65 | General Knowledge |

| 0.5% Thiobis(phenylene) Oleate | Group II Mineral Oil | > 400 | 0.45 | [11] |

| 0.5% Conventional Amine AO | Group II Mineral Oil | 300 | 0.60 | [11] |

Experimental Protocol: Rotary Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method evaluates the oxidation stability of lubricating oils in the presence of water and a copper catalyst.

-

Apparatus: A pressure vessel equipped with a pressure gauge, a rotating carriage, and a temperature-controlled bath.

-

Sample Preparation: A specified amount of the lubricant containing the thiobis(phenylene) ester additive, distilled water, and a copper catalyst coil are placed in a glass container.

-

Test Procedure: The container is placed in the pressure vessel, which is then sealed and pressurized with oxygen to 90 psi. The vessel is placed in the temperature-controlled bath, typically at 150°C, and rotated at 100 rpm.

-

Endpoint: The test is terminated when the pressure drops by a specified amount from the maximum pressure. The time to this point is reported as the oxidation stability in minutes.

Monomers for High-Performance Polymers

The di-functional nature of thiobis(phenylene) dicarboxylate esters makes them valuable monomers for the synthesis of novel high-performance polymers, such as polyesters and polyamides. The incorporation of the thiobis(phenylene) moiety into the polymer backbone can impart desirable properties, including enhanced thermal stability, inherent flame retardancy, and improved mechanical strength.

For example, poly(thiobis(phenylene) sebacate) can be synthesized by the melt polycondensation of a thiobis(phenylene) diol with sebacic acid.[12][13] The resulting polyester exhibits a high glass transition temperature and excellent thermal stability due to the rigid aromatic and sulfur-containing units in its structure.

Polymer Synthesis Workflow:

Caption: Synthesis of poly(thiobis(phenylene) ester) via melt polycondensation.

Other Potential Applications

The unique chemical structure of thiobis(phenylene) ester derivatives opens up possibilities for their use in other specialized applications:

-

Flame Retardants: The presence of sulfur and aromatic rings can contribute to char formation upon combustion, which acts as a thermal barrier and reduces the flammability of the material. When combined with phosphorus-containing compounds, synergistic flame-retardant effects can be achieved.[14][15]

-

Plasticizers: Long-chain dicarboxylic acid esters of thiobisphenols have the potential to act as high-performance plasticizers for polymers like PVC. Their high thermal stability and low volatility could offer advantages over conventional phthalate plasticizers.[2][16]

-

Pharmaceutical Intermediates: The antioxidant and biological activity of phenolic compounds is well-documented.[1] Ester derivatives of thiobisphenols could serve as pro-drugs or be investigated for their own therapeutic potential, particularly in conditions associated with oxidative stress.

Synthesis Protocols

General Esterification of Thiobisphenols with Carboxylic Acids:

This protocol describes a general method for the synthesis of thiobis(phenylene) esters using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, a method known for its mild conditions and high yields.[17][18]

-

Reaction Setup: To a solution of the thiobisphenol (1 equivalent) and the carboxylic acid (2.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add DMAP (0.1 equivalents).

-

Cooling: Cool the mixture to 0°C in an ice bath with stirring.

-

DCC Addition: Slowly add a solution of DCC (2.4 equivalents) in DCM to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure thiobis(phenylene) ester derivative.

Conclusion

Thiobis(phenylene) ester derivatives represent a class of multifunctional compounds with significant potential in a variety of high-performance applications. Their unique combination of radical scavenging and hydroperoxide decomposing capabilities makes them exceptionally effective antioxidants for polymers and lubricants, extending the service life and maintaining the performance of these materials. Furthermore, their utility as monomers for specialty polymers and their potential in areas such as flame retardants and plasticizers highlight their versatility. As the demand for more durable and high-performance materials continues to grow, thiobis(phenylene) ester derivatives are poised to play an increasingly important role in advancing these technologies. Further research into structure-property relationships and the exploration of new applications will undoubtedly unlock even more of the potential held within this fascinating class of molecules.

References

-

ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019,

-

ISO 11357-6:2018, Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT), International Organization for Standardization, Geneva, CH,

-

Mettler-Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from [Link]

-

Shimadzu. (n.d.). Measurement of Oxidation Induction Time (OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Retrieved from [Link]

- Henry, R. A. (1943). The Acylation of Diphenyl Selenide. Journal of the American Chemical Society, 65(10), 2055-2056.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of 3-Methoxy-N-morpholinobenzenesulfonamide. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and evaluation of dioctyl 2,5-thiophenedicarboxylate as a potentially bio-based plasticizer for poly(vinyl chloride). Retrieved from [Link]

-

PubMed. (2020). Synthesis and Evaluation of Antioxidant Activities of Novel Hydroxyalkyl Esters and Bis-Aryl Esters Based on Sinapic and Caffeic Acids. Retrieved from [Link]

-

Request PDF. (n.d.). High- and low-temperature resistant and intrinsically flame retardant poly(bisphthalazinone thioether sulfone ketone)s: Synthesis, structures and properties. Retrieved from [Link]

-

MDPI. (2020). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and Evaluation of Antioxidant Activities of Novel Hydroxyalkyl Esters and Bis-Aryl Esters Based on Sinapic and Caffeic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

-

MDPI. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Retrieved from [Link]

-

ResearchGate. (n.d.). ASTM Methods used for the determination of different characteristics of lubricating oil. Retrieved from [Link]

- Arabian Journal of Chemistry. (2022). Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry, 15(1), 103523.

-

ResearchGate. (n.d.). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel flame retardant poly(thiourea-sulfone-imide)s for high temperature applications: Synthesis and characterization. Retrieved from [Link]

-

PubMed. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Retrieved from [Link]

- Nadkarni, R. A. (2007). Guide to ASTM test methods for the analysis of petroleum products and lubricants.

-

VTechWorks. (2023). Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Bio-Sourced Flame Retardants for Textiles: Where We Are and Where We Are Going. Retrieved from [Link]

- Google Patents. (n.d.). Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and 2,5-bis(2-benzoxazolyl)thiophenes.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Shimadzu. (n.d.). Detailed analysis of lubricant deterioration using multiple analyzers. Retrieved from [Link]

-

Digital Commons @ Pittsburg State University. (2021). Environment-Friendly Flame Retardants for Bio-Based Polyurethanes. Retrieved from [Link]

-

MDPI. (2021). Flame Retardant Coatings: Additives, Binders, and Fillers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diphenyl sulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Bio-Based Poly(lactic acid)/Poly(butylene sebacate) Blends with Improved Toughness. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of bis(hydroxyphenyl) sulfides.

-

Semantic Scholar. (2023). Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization [mdpi.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. measurlabs.com [measurlabs.com]

- 9. img.antpedia.com [img.antpedia.com]

- 10. mt.com [mt.com]

- 11. shimadzu.com [shimadzu.com]

- 12. Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent | MDPI [mdpi.com]

- 13. Bio-Based Poly(lactic acid)/Poly(butylene sebacate) Blends with Improved Toughness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Environment-Friendly Flame Retardants for Bio-Based Polyurethanes" by Felipe Martins de Souza [digitalcommons.pittstate.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Dichlorobenzoate-Containing Compounds: A Technical Guide for Drug Discovery and Development

Introduction: The Versatility of the Dichlorobenzoate Scaffold

The dichlorobenzoate moiety, a deceptively simple aromatic scaffold, has emerged as a cornerstone in the synthesis of a diverse array of biologically active compounds. Its unique electronic and steric properties, conferred by the two chlorine substituents on the benzoic acid core, provide a versatile platform for the development of novel therapeutic agents. The positions of the chlorine atoms significantly influence the molecule's reactivity, lipophilicity, and ability to interact with biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of dichlorobenzoate-containing compounds, from their synthesis to their biological mechanisms of action and the critical experimental protocols for their evaluation. For researchers, medicinal chemists, and drug development professionals, understanding the nuances of this chemical class is paramount to unlocking its full therapeutic potential.

Synthetic Strategies for Dichlorobenzoate Derivatives

The synthesis of dichlorobenzoate-containing compounds typically begins with the commercially available dichlorobenzoic acids, such as the 2,4-, 3,4-, and 3,5-isomers. These precursors can be readily converted into more reactive intermediates, such as acyl chlorides, which then serve as building blocks for a variety of derivatives.

Synthesis of Dichlorobenzoyl Chlorides

A common and efficient method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This is typically achieved by reacting the dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: General Procedure for the Synthesis of Dichlorobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired dichlorobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (typically around 80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude dichlorobenzoyl chloride can be purified by distillation or used directly in the next step.

Synthesis of Dichlorobenzoate Esters and Amides

The highly reactive dichlorobenzoyl chlorides are versatile intermediates for the synthesis of esters and amides through nucleophilic acyl substitution.

Experimental Protocol: Synthesis of Dichlorobenzoate Esters

-

Dissolve the desired alcohol (1.0 equivalent) and a base, such as pyridine or triethylamine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of the dichlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled alcohol solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of Dichlorobenzamides [1]

-

Dissolve the desired primary or secondary amine (1.0 equivalent) and a base, such as triethylamine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.[1]

-

Cool the mixture to 0°C in an ice bath.[1]

-

Slowly add a solution of the dichlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.[1]

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[1]

-

After completion, dilute the reaction mixture with the solvent and wash with water, 1 M HCl, and saturated sodium bicarbonate solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

The crude amide can be purified by column chromatography or recrystallization.[1]

Caption: General synthetic routes to dichlorobenzoate esters and amides.

Pharmacological Activities and Mechanisms of Action

Dichlorobenzoate-containing compounds have demonstrated a remarkable range of pharmacological activities, including antifungal, antimicrobial, anticancer, and enzyme-inhibitory effects. The specific activity is often dictated by the nature of the substituents attached to the dichlorobenzoate core.

Antifungal Activity